Acrivastine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACSDKDOHSSQD-IUTFFREVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022555 | |
| Record name | Acrivastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87848-99-5 | |
| Record name | Acrivastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87848-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrivastine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrivastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acrivastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIVASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acrivastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacology of Acrivastine
Pharmacodynamics of Acrivastine
Mechanism of Action: Selective H1-Receptor Antagonism
This compound is a second-generation antihistamine that functions as a selective histamine (B1213489) H1-receptor antagonist. patsnap.comnih.govwikipedia.org Its primary role is to block the action of histamine, a key mediator in allergic reactions. patsnap.com When an allergen enters the body, it triggers immune cells, such as mast cells, to release histamine. patsnap.com This histamine then binds to H1 receptors on various cells, initiating a cascade of events that lead to common allergy symptoms. patsnap.com this compound's therapeutic effect is achieved by preventing this binding. patsnap.com
As a second-generation antihistamine, this compound is characterized by a reduced ability to cross the blood-brain barrier, which means it is less likely to cause sedation compared to first-generation antihistamines. patsnap.comyoutube.com
The core mechanism of this compound involves competitive inhibition at histamine H1 receptors. patsnap.com It competes with free histamine for binding sites on these receptors. patsnap.com By occupying the receptor sites without activating them, this compound effectively blocks histamine from binding and initiating the allergic response. patsnap.com This type of antagonism is reversible, meaning the drug binds to and unbinds from the receptor. youtube.com
The binding of histamine to H1 receptors on nerve endings, smooth muscle, and endothelial cells leads to the characteristic symptoms of an allergic reaction. patsnap.com These responses include itching (pruritus), swelling (edema) due to increased vascular permeability, and vasodilation, which causes redness and flushing. patsnap.com By competitively blocking the H1 receptors, this compound prevents histamine from exerting these effects, thereby providing relief from symptoms like itching, swelling, and redness associated with conditions such as allergic rhinitis and urticaria. patsnap.com
This compound exhibits a high degree of selectivity for the histamine H1 receptor. patsnap.com Unlike many first-generation antihistamines, it shows minimal antagonistic activity at other receptor types, such as muscarinic cholinergic receptors. youtube.com This selectivity is significant because it reduces the likelihood of off-target side effects. patsnap.com For instance, its lack of significant anticholinergic activity means that effects like dry mouth are less common. patsnap.com Furthermore, its limited penetration of the central nervous system (CNS) underlies its non-sedating profile. patsnap.comyoutube.com
This compound is primarily classified as a competitive, surmountable antagonist. patsnap.com This means that a sufficient increase in the concentration of the agonist (histamine) can overcome the inhibitory effect of the antagonist. nih.govyoutube.com However, the concept of insurmountable antagonism, where the antagonist's effect cannot be overcome by increasing the agonist concentration, is often related to the antagonist's binding kinetics.
Recent research into H1-receptor antagonists has focused on their residence time (RT) at the receptor. nih.govacs.org this compound is among the H1-antagonists identified as having a long residence time. nih.gov A long RT, resulting from a slow rate of dissociation from the receptor, can contribute to a prolonged duration of action that may appear as insurmountable antagonism in certain experimental models. nih.govacs.org This prolonged receptor occupancy ensures a sustained therapeutic effect even as the drug's plasma concentration decreases. acs.org Studies that have created mimics of this compound to probe H1-receptor binding have confirmed that specific structural features, like its carboxylic acid moiety, are key to its kinetic profile and long residence time. nih.gov
Functional Antagonism in In Vitro and In Vivo Models
The functional antagonism of this compound has been demonstrated in various preclinical and clinical studies. In human volunteers, this compound effectively inhibits the wheal-and-flare response caused by intradermal histamine injections, a standard in vivo model for assessing antihistamine activity.
A randomized, cross-over study compared the onset of action of this compound with cetirizine (B192768) and fexofenadine (B15129) in inhibiting histamine-induced wheal-and-flare reactions. The results highlighted this compound's rapid onset of functional antagonism.
| Antihistamine | Time to Significant Inhibition of Wheal-and-Flare Reaction | Study Population |
| This compound (16 mg) | 20 minutes | Atopic Patients |
| This compound (8 mg) | 30 minutes | Healthy Volunteers |
| Cetirizine (10 mg & 20 mg) | 40-60 minutes | Healthy Volunteers & Atopic Patients |
| Fexofenadine (120 mg) | No significant inhibition within 60 minutes | Healthy Volunteers & Atopic Patients |
This table is based on data from a comparative study on the inhibition of histamine or allergen-induced wheals.
In clinical trials involving patients with seasonal allergic rhinitis, this compound was found to be significantly more effective than a placebo and demonstrated efficacy comparable to other antihistamines like clemastine (B1669165) and terfenadine (B1681261) in reducing allergy symptoms. These in vivo studies confirm that this compound's H1-receptor antagonism translates into clinically relevant and effective functional antagonism of histamine-mediated allergic responses.
Histamine-Induced Wheal and Flare Inhibition
This compound has demonstrated a rapid onset of action in suppressing histamine-induced wheal and flare responses in the skin. Studies have shown that a single oral dose of this compound can significantly inhibit these reactions within 15 to 30 minutes of administration. patsnap.com
In a comparative study, 8 mg of this compound was shown to be superior to loratadine (B1675096) and cetirizine in suppressing the flare response at 30 minutes post-administration. Another study comparing this compound with cetirizine and fexofenadine found that this compound produced a significant inhibition of the wheal-and-flare reaction within 20-30 minutes, which was faster than cetirizine (40-60 minutes) and fexofenadine (no significant inhibition within 60 minutes). The inhibitory effects of this compound on wheal and flare have been observed to last for at least 8 hours. mims.com
Table 1: Onset of Wheal and Flare Inhibition for Various Antihistamines
| Antihistamine | Onset of Significant Inhibition |
| This compound (8 mg & 16 mg) | 20-30 minutes |
| Cetirizine (10 mg & 20 mg) | 40-60 minutes |
| Fexofenadine (120 mg) | > 60 minutes |
Histamine-Induced Bronchoconstriction Antagonism
Research has shown that this compound is effective in antagonizing histamine-induced bronchoconstriction. In a study involving sensitive volunteers, this compound administered 30, 45, 60, or 90 minutes before a histamine challenge produced a significant and clinically relevant degree of H1-antagonism within 30 minutes of ingestion. This indicates a rapid onset of action in the airways, which is beneficial for providing quick relief from allergy-induced respiratory symptoms.
Receptor Occupation Studies and Residence Time
This compound functions as a reversible, competitive inhibitor of histamine H1-receptors. While specific in-depth studies on this compound's receptor residence time are not as extensively published as for some other antihistamines, the concept of drug-target residence time is crucial for understanding the duration of its pharmacological effect. nih.govresearchgate.net A longer residence time at the H1 receptor is generally associated with a more prolonged duration of action. nih.govacs.org Some second-generation antihistamines are noted for their long residence times at the H1 receptor. nih.govnih.gov The pharmacokinetic-pharmacodynamic relationship for this compound has been described as linear.
Modulation of Inflammatory Pathways Beyond H1-Antagonism
While the primary mechanism of this compound is H1-receptor antagonism, some second-generation antihistamines have been noted to possess anti-inflammatory properties that extend beyond this action. smpdb.ca These effects can include the modulation of inflammatory mediators and the inhibition of inflammatory cell infiltration. For instance, H1-antihistamines can reduce the activity of the NF-κB transcription factor, which in turn decreases the expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca
Comparative Pharmacodynamics with Other H1-Antihistamines
The clinical pharmacology of H1 antihistamines, including their pharmacokinetics and pharmacodynamics, provides a basis for comparing their efficacy and dosage intervals. nih.gov this compound has been compared with other first and second-generation antihistamines in various studies.
Comparison of Onset and Duration of Action
This compound is characterized by its rapid onset and relatively short duration of action. patsnap.comnih.gov Symptom relief can begin within 15-30 minutes, and its effects last for approximately 4 to 6 hours. patsnap.com This makes it suitable for on-demand therapy for intermittent allergy symptoms. nih.gov
In comparison, other second-generation antihistamines may have a longer duration of action. For example, cetirizine has been shown to provide more effective and longer-lasting suppression of wheal and flare reactions at 24 hours compared to this compound and loratadine. First-generation antihistamines generally have a duration of action of about 4 to 6 hours, while many second-generation antihistamines act for 12 to 24 hours. nih.gov
Table 2: Comparative Onset and Duration of Action
| Antihistamine | Onset of Action | Duration of Action |
| This compound | 15-30 minutes patsnap.com | 4-6 hours patsnap.com |
| Cetirizine | 40-60 minutes | Up to 24 hours |
| Loratadine | Slower than this compound | Up to 24 hours |
| First-Generation Antihistamines | Varies | 4-6 hours nih.gov |
Differential Central Nervous System Effects Compared to First-Generation Antihistamines
A key distinguishing feature of second-generation antihistamines like this compound is their reduced penetration of the blood-brain barrier, resulting in a lower incidence of central nervous system (CNS) side effects such as sedation. patsnap.comsmpdb.capatsnap.com First-generation antihistamines readily cross the blood-brain barrier and can cause significant drowsiness, impaired concentration, and memory issues. nih.govaaaai.org
This compound is considered a non-sedating antihistamine, although mild drowsiness can occur, particularly at higher doses. nih.govpatsnap.com Studies have shown that at recommended doses, second-generation antihistamines are significantly less sedating than their first-generation counterparts. researchgate.net They are highly specific for H1-receptors and have minimal anticholinergic effects. researchgate.net This favorable safety profile makes them a preferred option for individuals who need to remain alert. patsnap.compatsnap.comspringermedizin.de
Compound Names
Pharmacokinetics of this compound
Absorption Characteristics and Bioavailability
The absorption profile of this compound is characterized by its rapid uptake from the gastrointestinal tract following oral administration.
Table 1: Oral Absorption Pharmacokinetic Parameters of this compound (12 mg, syrup)
| Parameter | Mean Value (± SD) |
|---|---|
| Cmax (Maximum Plasma Concentration) | 179 (± 11) ng/ml |
| tmax (Time to Peak Plasma Concentration) | 0.85 (± 0.13) hr |
| AUC0-12 hr (Area Under the Curve) | 576 (± 57) hr.ng/ml |
Data sourced from a study in six healthy male volunteers. nih.gov
The absorption of this compound from the colon is significantly lower than from the upper gastrointestinal tract. A randomized, crossover pharmacokinetic study in healthy volunteers compared the effects of a 12 mg this compound dose administered orally versus directly to the colon. nih.gov The results showed a stark difference in absorption. nih.gov
Table 2: Comparison of this compound Pharmacokinetics after Oral vs. Colonic Administration
| Parameter | Oral Administration (Mean ± SD) | Colonic Administration (Mean ± SD) |
|---|---|---|
| Cmax | 179 (± 11) ng/ml | 13.8 (± 5.2) ng/ml |
| tmax | 0.85 (± 0.13) hr | 3.60 (± 0.56) hr |
| AUC0-12 hr | 576 (± 57) hr.ng/ml | 104 (± 46) hr.ng/ml |
All differences between oral and colonic administration were statistically significant (P < 0.001). nih.gov
The formulation of this compound plays a role in its absorption profile, particularly concerning the rate of drug release. Standard formulations, such as capsules and syrups, are designed for rapid absorption, which aligns with the drug's use for acute allergy symptoms. drugbank.comnih.gov Research has demonstrated that this compound in a capsule is as bioavailable as an oral solution, indicating efficient release of the active ingredient from the solid dosage form. nih.govdrugbank.com
Conversely, efforts have been made to develop controlled-release formulations to prolong the drug's duration of action, given its short biological half-life of about 1.9 hours. ajptonline.com One study explored the use of various polymers, such as HPMC K4M, Carbopol 940, and HPMC K15M, to create matrix tablets for controlled release. ajptonline.com The in-vitro dissolution studies from this research showed that a formulation (F9) containing 150mg of HPMC K15M could control the release of this compound for up to 12 hours. ajptonline.com This indicates that by incorporating specific polymers into the tablet matrix, the absorption can be modified from immediate to a slow, sustained process. However, as noted previously, the poor colonic absorption of this compound presents a significant challenge to the in-vivo effectiveness of such oral sustained-release systems. nih.gov
Distribution Profile
Once absorbed into the systemic circulation, this compound binds to human plasma proteins. The extent of this binding is moderate, determined to be approximately 50%. nih.govmims.comdrugbank.com This binding is primarily to albumin. mims.com Further studies have shown the binding to be concentration-independent over a plasma concentration range of 5 to 1000 ng/mL. fda.gov The presence of pseudoephedrine, a drug with which this compound is often co-formulated, does not affect the protein binding of this compound. fda.gov The binding of a drug to plasma proteins is a critical factor, as generally only the unbound or "free" fraction of the drug is pharmacologically active and available to distribute into tissues and interact with target receptors. isfcppharmaspire.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Albumin |
| Carbopol 940 |
| HPMC K15M |
| HPMC K4M |
Volume of Distribution
The apparent volume of distribution (Vd) for this compound is relatively small, reported as 0.46 ± 0.05 L/kg. nih.govdrugbank.com This value suggests that the drug's distribution is largely confined to the total body water and not extensively distributed into fatty tissues. The plasma protein binding for this compound is approximately 50%, primarily to albumin. nih.govdrugbank.commims.com Compared to other antihistamines, this compound has one of the lowest percentages of plasma protein binding.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Volume of Distribution (Vd) | 0.46 ± 0.05 L/kg | nih.govdrugbank.com |
Blood-Brain Barrier Penetration and its Relevance
This compound is a second-generation H1-receptor antagonist, a classification characterized by a reduced capacity to cross the blood-brain barrier (BBB) compared to first-generation antihistamines. patsnap.comwikipedia.org This limited central nervous system (CNS) penetration is a key pharmacological feature, as it underlies the non-sedating profile of the drug. patsnap.com The mechanism for this restricted access is attributed to several factors, including lower lipophilicity and potentially its recognition by the P-glycoprotein efflux pump, a transporter protein on the luminal surface of endothelial cells in the CNS vasculature that actively removes substrates from the brain. nih.govresearchgate.net
While designed to be non-sedating, no antihistamine is entirely devoid of CNS effects, as they may differ in their low tendency to cross the BBB. nih.gov Studies comparing second-generation antihistamines have shown that they vary in their potential to cause sedation or affect performance. nih.gov For instance, positron emission tomography (PET) studies have shown that first-generation antihistamines can occupy over 70% of CNS H1 receptors, whereas second-generation agents have significantly lower occupancy. nih.gov The reduced CNS penetration of this compound makes it a preferred option for individuals requiring management of allergy symptoms without significant sedation or impairment of cognitive and psychomotor functions. patsnap.comnih.gov
Metabolism and Biotransformation Pathways
This compound undergoes limited biotransformation in humans. scite.ai Unlike many first-generation antihistamines that are extensively metabolized in the liver, this compound largely avoids this metabolic route. The primary metabolic transformation it does undergo involves the reduction of its acrylic acid side chain. mims.com This characteristic of undergoing limited metabolism contributes to a more predictable pharmacokinetic profile.
Identification of Primary Metabolites (e.g., propionic acid analogue 270C81)
The principal metabolite of this compound is its corresponding propionic acid analogue. mims.com This metabolite is formed through the metabolic reduction of the acrylic acid side chain of the parent compound. mims.com This propionic acid metabolite is pharmacologically active. The terminal half-life of this metabolite has been reported to be 3.8 ± 1.4 hours, which is longer than the initial half-life of the parent this compound. nih.govdrugbank.com
Contribution of First-Pass Metabolism
This compound largely avoids significant first-pass metabolism in the liver. drugbank.com This is a notable advantage, as it reduces the potential for inter-individual variability in plasma concentrations that can arise from genetic differences in metabolic enzyme activity.
Role of Cytochrome P450 Enzymes
The metabolism of this compound is not significantly dependent on the cytochrome P450 (CYP450) enzyme system. Many other antihistamines, particularly older agents and some second-generation drugs like loratadine and ebastine, are substrates for CYP enzymes, making them susceptible to drug-drug interactions with inhibitors or inducers of this system. nih.govresearchgate.net Because this compound's clearance is not reliant on CYP450 pathways, it has a lower potential for such metabolic drug interactions. scite.ai Studies comparing various second-generation antihistamines have confirmed that some, like cetirizine and fexofenadine, also show little to no interaction with the CYP450 system, a feature they share with this compound. nih.govdrugbank.com
Elimination and Excretion Pathways
The primary route of elimination for this compound and its metabolite is through the kidneys. patsnap.comdrugs.com A mass balance study conducted in healthy volunteers demonstrated that over a 72-hour period, approximately 97% of the total administered radioactive dose was recovered. nih.govdrugbank.com Of this, about 84% was found in the urine and approximately 13% was recovered in the feces. nih.govdrugbank.com
A substantial portion of the drug is excreted in its unchanged form. patsnap.com Studies indicate that about 59% to 67% of this compound is excreted unchanged in the urine. mims.comdrugcentral.org Its primary active metabolite, the propionic acid analogue, accounts for another 15-17% of the dose recovered in the urine. mims.com The mean terminal elimination half-life for this compound itself is approximately 1.9 hours after a single dose, which can increase at steady state. nih.gov
Table 2: Excretion of this compound
| Excretion Route | Percentage of Recovered Dose | Form | Source(s) |
|---|---|---|---|
| Urine | ~84% (total) | - | nih.govdrugbank.com |
| 59% - 67% | Unchanged this compound | mims.comdrugcentral.org | |
| 15% - 17% | Propionic Acid Metabolite | mims.com |
| Feces | ~13% | - | nih.govdrugbank.com |
Renal Excretion of Unchanged Drug and Metabolites
The primary route of elimination for this compound is through the kidneys. patsnap.comdrugs.comscispace.comdrugs.comchemeurope.com A significant portion of the drug is excreted in the urine without undergoing metabolic changes. patsnap.com
In a mass balance study involving seven healthy volunteers, renal excretion was identified as the main elimination pathway. nih.govdrugbank.com Over a 72-hour collection period, approximately 84% of the total administered radioactivity from a dose of this compound was recovered in the urine. nih.govdrugbank.com This indicates that the majority of the drug is cleared from the bloodstream by the kidneys and excreted. nih.gov While most of the drug is excreted unchanged, a propionic acid metabolite of this compound has been identified. drugbank.com
Table 1: this compound Excretion Routes from a Mass Balance Study
| Excretion Pathway | Percentage of Recovered Radioactivity (72h) |
| Renal (Urine) | ~84% |
| Fecal | ~13% |
Data sourced from a mass balance study in 7 healthy volunteers. nih.govdrugbank.com
Fecal Excretion
A smaller portion of this compound is eliminated from the body via the feces. The same mass balance study that quantified urinary excretion found that approximately 13% of the administered radioactivity was recovered in the feces over a 72-hour period. nih.govdrugbank.com The combined recovery from both urine and feces was about 97%. nih.govdrugbank.com Studies have also shown that there is not significant absorption of this compound from the colon, which is consistent with the lower percentage of fecal excretion for the absorbed drug. nih.gov
Pharmacokinetic Variability and Influencing Factors
The way this compound behaves in the body can be influenced by several factors, including organ function and dosing frequency.
Linearity of Kinetics
Research has demonstrated a linear relationship for the pharmacokinetics and pharmacodynamics of this compound. nih.gov This suggests that the drug's concentration in the body is proportional to the dose administered, making its effects more predictable within the therapeutic range.
Impact of Renal Impairment
Given that this compound is primarily eliminated by the kidneys, renal impairment has a significant impact on its pharmacokinetics. patsnap.comdrugs.comdrugs.com In individuals with impaired renal function, the elimination of this compound is reduced, which can lead to its accumulation in the body. drugs.comdrugs.com
Due to these effects, the use of products containing a fixed combination of this compound and pseudoephedrine is not recommended for patients with significant renal impairment, specifically those with a creatinine (B1669602) clearance (CrCl) of 48 mL/min or less. drugs.comdrugs.com
Table 2: Pharmacokinetic Half-Life of this compound
| Dosing Condition | Mean Terminal Half-Life (t½) |
| Single Oral Dose | 1.9 ± 0.3 hours |
| Steady State (Multiple Doses) | 3.5 ± 1.9 hours |
Data illustrates the change in half-life from a single dose to steady-state conditions. nih.govdrugbank.com
Absence of Accumulation Upon Multiple Dosing
This compound is characterized by a short plasma half-life. patsnap.comnih.gov Following single oral doses, the mean terminal half-life is approximately 1.9 hours. nih.govdrugbank.com With multiple dosing, as the drug reaches a steady state in the body, the mean terminal half-life increases to approximately 3.5 hours. nih.govdrugbank.com This relatively short half-life, even at steady state, implies that the drug is cleared from the body fairly quickly and does not lead to excessive accumulation when dosed appropriately in individuals with normal kidney function. patsnap.com
Influence of Race
There is no specific information available from the searched results regarding the influence of race on the pharmacokinetics of this compound. While ethnic differences can affect the pharmacokinetics of some drugs, dedicated studies on this aspect for this compound were not identified. mdpi.comnih.gov
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships
The interplay between the pharmacokinetics (the body's effect on the drug) and pharmacodynamics (the drug's effect on the body) of this compound is crucial for understanding its clinical efficacy. bohrium.com For antihistamines, this relationship is often evaluated by measuring the suppression of histamine-induced skin reactions, such as wheal and flare, at various drug concentrations over time. researchgate.net
A direct and linear pharmacokinetic-pharmacodynamic relationship has been established for this compound. nih.gov This means that as the plasma concentration of this compound increases, there is a proportional increase in its H1-antagonistic effect. This effect is readily observable in the inhibition of histamine-induced wheal and flare responses. researchgate.netdocksci.com
Studies have demonstrated the rapid onset of this compound's H1-antagonism. Following oral administration, this compound is quickly absorbed, with peak plasma concentrations (Cmax) reached in approximately 1.5 hours. mims.com This rapid absorption translates to a swift onset of its antihistaminic effects. For instance, a significant inhibitory effect on histamine-induced wheals has been observed as early as 20 minutes after ingestion of an 8 mg dose. researchgate.net The suppression of associated itching is also rapid, being noticeable within 25 minutes of administration.
Comparative studies have highlighted the rapid action of this compound. In a study comparing this compound with cetirizine and fexofenadine, this compound demonstrated a significantly faster onset of action in inhibiting wheal-and-flare reactions. nih.gov An 8 mg dose of this compound showed significant inhibition in healthy volunteers at 30 minutes, while a 16 mg dose in atopic patients showed inhibition at just 20 minutes. nih.gov In contrast, cetirizine's significant inhibitory effect was not observed until 40-60 minutes after administration. nih.gov
The table below summarizes key pharmacokinetic parameters of this compound following oral administration, which underpin its rapid and effective H1-antagonism.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (tmax) | ~1.5 hours | mims.com |
| Plasma Protein Binding | ~50% | |
| Elimination Half-Life | ~1.5 hours | patsnap.com |
This interactive table provides a snapshot of the key pharmacokinetic properties of this compound.
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool used to quantitatively describe the relationship between drug concentration and its pharmacological effect over time. sgul.ac.ukallucent.com For antihistamines, these models can simulate the time course of H1-receptor blockade and predict the intensity and duration of the clinical response. bohrium.com
While specific, detailed mathematical PK/PD models for this compound are not extensively published in publicly available literature, the established linear relationship between its plasma concentration and H1-antagonism suggests that a direct effect model would be appropriate. nih.gov Such a model would directly link the concentration of this compound in the plasma to the degree of inhibition of the histamine response.
For second-generation antihistamines in general, PK/PD models often take the form of an inhibitory Emax model. mdpi.com This type of model relates the drug concentration to the pharmacological effect (E) as follows:
E = E₀ - (Emax * C) / (EC₅₀ + C)
Where:
E is the observed effect (e.g., size of the wheal).
E₀ is the baseline effect (the effect in the absence of the drug).
Emax is the maximum inhibitory effect of the drug.
C is the plasma concentration of the drug.
EC₅₀ is the plasma concentration of the drug that produces 50% of the maximum effect.
Simulation based on such models can predict the pharmacodynamic profile of this compound, illustrating the rapid onset and relatively short duration of action that corresponds to its pharmacokinetic profile of rapid absorption and elimination. patsnap.commims.com These simulations are valuable in understanding the dose-response relationship and in comparing the pharmacological profiles of different antihistamines.
The ultimate goal of PK/PD modeling and simulation is to optimize dosing regimens to maximize therapeutic efficacy while ensuring patient safety. australiansciencejournals.comnih.gov The insights gained from the PK/PD relationship of this compound have been instrumental in establishing its recommended dosing schedule.
The rapid onset and short elimination half-life of this compound, as characterized by its pharmacokinetic studies, indicate that while the drug acts quickly, its effect may not be sustained over a 24-hour period with a single dose. patsnap.commims.com This is a key insight derived from its PK/PD profile.
PK/PD simulations, even if based on general models for second-generation antihistamines, would support the need for multiple daily dosing to maintain effective H1-receptor blockade throughout the day. The established linear relationship between plasma concentration and effect further implies that maintaining plasma levels within a therapeutic window is crucial for consistent symptom relief. nih.gov
Therefore, the typical dosing regimen for this compound, which often involves administration three times a day, is a direct consequence of its pharmacokinetic and pharmacodynamic characteristics. nih.gov This regimen is designed to sustain plasma concentrations at a level that provides continuous and effective antagonism of the H1-receptors, thereby controlling the symptoms of allergic conditions. This approach, informed by PK/PD principles, ensures that the drug's concentration-effect relationship is leveraged to provide optimal therapeutic benefit.
Preclinical Research and Development
Toxicology and Safety Pharmacology
Toxicology and safety pharmacology studies are fundamental to characterizing the safety profile of a new chemical entity. These studies investigate potential adverse effects on various organ systems and are crucial for regulatory approval.
Genotoxicity Studies (in vitro and in vivo)
Genotoxicity assays are conducted to detect direct or indirect DNA or chromosomal damage, which can indicate carcinogenic or mutagenic potential. Acrivastine has been evaluated in a battery of these tests.
An in vitro cytogenetic study using cultured human lymphocytes revealed that this compound induced structural chromosomal abnormalities in the absence of metabolic activation. fda.gov However, when metabolic activation was present, no such abnormalities were observed. fda.gov
In an in vivo cytogenetic study, rats were administered single oral doses of this compound up to 1000 mg/kg. The results of this study showed no evidence of structural chromosomal alterations. fda.gov
Additionally, this compound was evaluated in a Salmonella typhimurium reverse mutation assay, a standard test for gene mutation. researchgate.net The specific results of this assay were not reported in the reviewed literature. researchgate.net
Interactive Table: Summary of Genotoxicity Study Findings for this compound
| Study Type | Test System | Metabolic Activation | Result | Citation |
| In Vitro Cytogenetic Study | Cultured Human Lymphocytes | Without | Positive (Structural Chromosomal Abnormalities) | fda.gov |
| In Vitro Cytogenetic Study | Cultured Human Lymphocytes | With | Negative | fda.gov |
| In Vivo Cytogenetic Study | Rats | N/A | Negative | fda.gov |
| In Vitro Gene Mutation | S. typhimurium | N/A | Not Reported | researchgate.net |
Reproductive and Developmental Toxicity Studies
Reproductive and developmental toxicity studies are designed to identify any adverse effects of a substance on reproductive functions and the development of offspring. While reproduction and fertility studies in rats have been conducted with this compound at doses up to 200 mg/kg/day, the specific outcomes of these preclinical investigations are not detailed in the available literature. fda.gov General guidance for pharmaceuticals involves assessing effects on all stages of the reproductive cycle, from mating and fertility to embryofetal and postnatal development, typically in species like rats and rabbits. frontagelab.comwuxiapptec.com
Acute Toxicity Studies (e.g., LD50)
Acute toxicity studies are performed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common measure from these studies, representing the dose expected to be lethal to 50% of a test animal population. Specific LD50 values for this compound were not available in the reviewed scientific literature.
Assessment of Cardiovascular Safety
The cardiovascular safety of antihistamines is a critical area of investigation, primarily due to the potential for some compounds to prolong the QT interval of the electrocardiogram, which can lead to serious arrhythmias. drugs.com This effect is often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. ahajournals.org
Second-generation antihistamines, including this compound, are generally considered to have a better cardiovascular safety profile than first-generation agents. nih.gov However, specific preclinical cardiovascular safety pharmacology data for this compound, such as results from in vivo hemodynamic studies in animal models or dedicated in vitro hERG channel assays, are not detailed in the publicly available literature. Infrequently, antihistamines have been associated with cardiovascular adverse effects like tachycardia and palpitations, though these are typically linked to their anticholinergic properties and are more common in overdose situations. drugs.com
Drug Interactions: Mechanistic Investigations
Investigating potential drug-drug interactions is a key component of preclinical research, helping to predict and understand how a compound might behave when co-administered with other substances.
Interactions Affecting CNS Function (e.g., alcohol, other sedatives)
This compound is a second-generation antihistamine with a reduced potential for causing sedation. nih.gov Clinical reviews have noted a marked absence of significant signs of central nervous system (CNS) depression or anticholinergic activity associated with its use. nih.gov The incidence of drowsiness reported with this compound has been found to be similar to that observed with placebo and another second-generation antihistamine, terfenadine (B1681261). nih.gov While this compound is considered a non-sedating antihistamine, co-administration with CNS depressants like alcohol may lead to additive effects, potentially causing increased drowsiness or impairment of motor skills.
Preclinical Efficacy Models
Preclinical animal models are fundamental for establishing the efficacy of an antihistamine before human trials. This compound has demonstrated H1-antihistaminic activity in various animal and isolated tissue models. fda.gov These models are designed to simulate the allergic responses seen in conditions like allergic rhinitis and urticaria. nih.gov
A key preclinical model for assessing antihistamine potency is the inhibition of histamine-induced effects. For example, in a model used to determine the relative cardiotoxic potential of antihistamines, the peripheral antihistamine efficacy was quantified as the dose required to inhibit by 50% (ED50) the bronchospasm caused by intravenous histamine (B1213489) in guinea pigs. nih.gov This type of model directly demonstrates the drug's ability to block the physiological effects of histamine at H1 receptors in a living system. While the specific ED50 for this compound was not provided in the search results, this methodology is standard for preclinical evaluation. Animal models of pathological itch, often involving the injection of pruritogenic agents like histamine or compound 48/80 in mice, are also used to evaluate the antipruritic efficacy of antihistamines. jst.go.jp
To understand a drug's mechanism of action at a molecular level, cellular models are employed to study receptor binding and downstream signaling pathways. This compound functions as an antagonist at the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR). patsnap.comsmpdb.ca
Binding assays are a primary tool in these investigations. A study characterizing the zebrafish histamine H1 receptor (zfH1R) expressed in HEK-293T cells used [³H]-mepyramine competition binding assays to determine the affinity of various antihistamines. researchgate.net In this cellular model, this compound was shown to interact with the H1 receptor. researchgate.net Molecular modeling based on these cellular studies indicates that the binding pockets of the human and zebrafish H1 receptors are identical. researchgate.net
Clinical Research and Therapeutic Applications
Clinical Efficacy Studies
Acrivastine has been the subject of numerous clinical investigations to determine its efficacy in treating histamine-mediated allergic conditions. These studies have primarily focused on its application in seasonal allergic rhinitis and chronic idiopathic urticaria, employing rigorous methodologies to evaluate its therapeutic effects.
The clinical evaluation of this compound has been conducted through various Randomized Controlled Trials (RCTs) to ensure the validity and reliability of the findings. A common design employed in these trials is the double-blind, placebo-controlled model, where neither the participants nor the investigators know who is receiving the active treatment versus a placebo. nih.govnih.govnih.gov This approach minimizes bias in assessing outcomes.
Many studies have utilized a crossover design, where participants receive both this compound and a comparator (like a placebo or another antihistamine) in a sequential, randomized order. nih.gov For instance, two such studies evaluated this compound for seasonal allergic rhinitis, with patients cycling through different treatment periods. nih.gov This allows for within-subject comparisons, enhancing the statistical power of the trial.
In addition to single-center studies, multicenter, parallel-group studies have also been conducted to assess this compound's efficacy across a broader patient population. nih.gov In one such trial for seasonal allergic rhinitis, 103 patients were randomized to receive either one of two doses of this compound or a placebo over a 10-day period. nih.gov The randomization process in these trials involves the random allocation of participants to different treatment arms. nih.gov
Clinical trials have consistently demonstrated the efficacy of this compound in managing the symptoms of seasonal allergic rhinitis. nih.govnih.gov Studies have shown it to be significantly more effective than a placebo in alleviating hay fever symptoms. nih.govnih.gov When compared to other antihistamines, such as clemastine (B1669165) and terfenadine (B1681261), this compound has shown similar efficacy in treating seasonal allergic rhinitis. nih.gov
In comparative studies, an 8 mg dose of this compound was found to be significantly better than placebo for relieving an itchy nose, blocked nose, and watery eyes. psu.edu A field study involving patients with allergic rhinoconjunctivitis due to natural grass pollen exposure found a statistically significant difference in the percent reduction of the median Total Symptom Score (mTSS) between the this compound and placebo groups. nih.gov
Table 1: Symptom Score Reduction in Seasonal Allergic Rhinitis with this compound
| Symptom | This compound Treatment | Outcome vs. Placebo | Reference |
|---|---|---|---|
| Sneezing | 4 mg & 8 mg | Significant improvement | nih.gov |
| Running Nose | 4 mg & 8 mg | Significant improvement | nih.gov |
| Itchy Nose | 8 mg | Significantly better | psu.edu |
| Watery Eyes | 8 mg | Significant reduction | nih.gov |
| Itchy Throat | 8 mg | Reduced score | nih.gov |
A key therapeutic characteristic of this compound is its rapid onset of action. nih.gov A study designed to evaluate its efficacy during natural pollen exposure estimated the onset of action to be 19 minutes, based on an exponential decay model. nih.gov A statistically significant difference in the reduction of the median total symptom score compared to placebo was first observed 46 minutes after treatment. nih.gov
The median time to achieve a 50% reduction in the total symptom score was 80 minutes for the this compound group, compared to over 120 minutes for the placebo group. nih.gov For the specific symptom of sneezing, the difference between this compound and placebo became statistically significant within 31-60 minutes. nih.gov
Table 2: Onset of Action of this compound in Allergic Rhinitis
| Measurement | Time | Result | Reference |
|---|---|---|---|
| Estimated Onset of Action | 19 minutes (95% CI 0-39 min) | Exponential decay model estimate | nih.gov |
| First Statistically Significant Reduction in mTSS | 46 minutes | 22% reduction (vs. 0% for placebo) | nih.gov |
| Median Time for 50% TSS Reduction | 80 minutes | Compared to >120 minutes for placebo | nih.gov |
This compound has been proven effective in the management of chronic idiopathic urticaria. nih.gov Double-blind clinical trials have established its efficacy in controlling the signs and symptoms of this condition. nih.gov Its performance has been shown to be superior to placebo and comparable to other antihistamines like hydroxyzine (B1673990) and clemastine in this indication. nih.govnih.gov
The efficacy of this compound in urticaria is linked to its ability to suppress the wheal and flare response. In a study assessing its onset of action in the skin, this compound demonstrated a statistically significant suppression of wheal reactions within 15-20 minutes after administration, as measured by skin prick tests with histamine (B1213489) and allergens. nih.gov When considering the combined effect of all reaction producers, a significant effect on the wheal reaction was noted just 15 minutes after medication. nih.gov The time lag from dosing until the commencement of reduction from the placebo level was estimated to have an upper 95% confidence limit of just 6.5 minutes. nih.gov
Efficacy in Other Allergic Conditions
This compound has demonstrated efficacy in various allergic conditions beyond rhinitis. Research has specifically highlighted its utility in managing different forms of urticaria.
In the treatment of cholinergic urticaria , a condition characterized by small, itchy hives in response to a rise in body temperature, this compound has been shown to be effective. A double-blind, placebo-controlled, cross-over study involving ten patients with cholinergic urticaria compared this compound, hydroxyzine, and a placebo. medicaljournals.senih.gov Both this compound and hydroxyzine were found to be effective and well-tolerated in managing the condition. medicaljournals.senih.gov Notably, a trend for both active drugs to improve peak expiratory flow rate after exercise was observed, with this trend reaching statistical significance for this compound. medicaljournals.senih.gov
This compound has also been investigated for its effectiveness in treating idiopathic acquired cold urticaria . medicaljournals.se While detailed clinical trial data for cold urticaria is less extensively documented in the provided search results, its efficacy in this condition is noted. medicaljournals.se
For general allergic dermatitis , this compound is indicated for the symptomatic relief of some allergic skin reactions, including atopic dermatitis. nih.govwww.nhs.ukwww.nhs.uk However, some reviews suggest that the efficacy of antihistamines, in general, is less pronounced in atopic dermatitis compared to urticaria. researchgate.netmdedge.com
Comparative Efficacy with Other Antihistamines
The therapeutic efficacy of this compound has been benchmarked against other H1-receptor antagonists in several clinical trials.
This compound vs. Clemastine: In a double-blind, crossover study of 20 patients with chronic idiopathic urticaria, both 4 mg and 8 mg doses of this compound administered three times daily were found to be effective and significantly better than placebo. nih.gov Another study confirmed that this compound's efficacy is similar to that of clemastine in treating seasonal allergic rhinitis. nih.gov In a study comparing this compound with clemastine for chronic idiopathic urticaria, both were effective. nih.gov
This compound vs. Terfenadine: A double-blind, multicenter study involving 83 patients with seasonal allergic rhinitis found that 8 mg of this compound taken three times daily was as effective as 60 mg of terfenadine taken twice daily. nih.gov Both treatments equally reduced the severity of a range of allergy symptoms. nih.gov In a study on chronic idiopathic urticaria with 56 patients, both 8 mg and 4 mg of this compound were effective, with the 8 mg dose showing efficacy trends similar to terfenadine. nih.gov
This compound vs. Hydroxyzine: A double-blind, crossover study with 21 patients suffering from chronic idiopathic urticaria showed that 8 mg of this compound was as effective as 20 mg of hydroxyzine, with both being significantly better than placebo at controlling symptoms. nih.gov In the context of cholinergic urticaria, a study with 10 patients demonstrated that both this compound and hydroxyzine were effective, with no significant differences found between the two active treatments. medicaljournals.senih.gov
Comparative Efficacy of this compound
| Condition | Comparator | Key Finding |
|---|---|---|
| Chronic Idiopathic Urticaria | Clemastine | Both 4 mg and 8 mg this compound were significantly more effective than placebo. nih.gov |
| Seasonal Allergic Rhinitis | Clemastine | 8 mg this compound was similar in efficacy to 1 mg clemastine. nih.gov |
| Seasonal Allergic Rhinitis | Terfenadine | 8 mg this compound was equally efficacious to 60 mg terfenadine. nih.gov |
| Chronic Idiopathic Urticaria | Terfenadine | This compound was effective and significantly better than placebo; efficacy trends favored 8 mg this compound and terfenadine over 4 mg this compound. nih.gov |
| Chronic Idiopathic Urticaria | Hydroxyzine | 8 mg this compound was as effective as 20 mg hydroxyzine, with both superior to placebo. nih.gov |
| Cholinergic Urticaria | Hydroxyzine | Both this compound and hydroxyzine were effective with no significant difference between them. medicaljournals.senih.gov |
Efficacy of Combination Therapy
The combination of this compound with the decongestant pseudoephedrine has been extensively studied, particularly for the management of allergic rhinitis. nih.govnih.govmyactivehealth.com This combination is designed to provide broader symptom relief by targeting both histamine-mediated symptoms and nasal congestion. nih.govmayoclinic.orgdrugs.com
In a large, 6-center, double-blind, placebo-controlled study with 676 patients with seasonal allergic rhinitis, the combination of 8 mg of this compound and 60 mg of pseudoephedrine was significantly more effective than this compound alone, pseudoephedrine alone, or placebo in providing relief from all symptoms. nih.gov Specifically, the combination was superior to pseudoephedrine for allergy symptoms like a runny nose, sneezing, and itchy throat, and more effective than this compound for reducing nasal congestion. nih.gov
Adverse Event Profile and Safety in Clinical Use
Incidence of Sedation and CNS-Related Effects
This compound is classified as a second-generation, non-sedating antihistamine because it has minimal penetration of the blood-brain barrier. medicaljournals.sepatsnap.com However, it can still cause sedation in some individuals. rxlist.compatient.info
In controlled clinical trials, somnolence (including drowsiness, sedation, and sleepiness) was reported more frequently with the this compound-pseudoephedrine combination than with a placebo, with an average increase of 6%. rxlist.com The most common side effect of this compound is feeling sleepy and tired, affecting more than 1 in 10 people. www.nhs.uk
Comparative studies have provided further insights into its CNS profile:
Versus Hydroxyzine: In a study on chronic idiopathic urticaria, hydroxyzine was associated with significantly more reports of drowsiness than placebo, while this compound was not. nih.gov
Versus Clemastine: In a small study on chronic idiopathic urticaria, there was a higher incidence of sedation with clemastine than with either dose of this compound or placebo, although the difference was not statistically significant. nih.gov In a study on seasonal allergic rhinitis, drowsiness that was likely treatment-related occurred on seven occasions with clemastine treatment compared to only once with this compound. nih.gov
Versus Terfenadine: No significant differences were noted between this compound, terfenadine, and placebo regarding reports of drowsiness in a study on chronic idiopathic urticaria. nih.gov
Versus Triprolidine (B1240482): A study comparing this compound to its parent compound, triprolidine, found that triprolidine impaired performance and caused subjective CNS effects, whereas this compound did not, even at higher doses. nih.gov
Other Reported Adverse Events
Aside from sedation, other adverse events have been reported with this compound use. In clinical trials of the this compound and pseudoephedrine combination, adverse events reported with a frequency greater than 1% included dry mouth and headache. nih.govmayoclinic.org Other less common side effects can include dizziness and a dry mouth. www.nhs.ukwww.nhs.uk
Rarely, serious hypersensitivity reactions have been reported during post-marketing experience with this compound and its combination with pseudoephedrine, manifesting as anaphylaxis, angioedema, and bronchospasm. rxlist.com
Adverse Events Reported in Clinical Trials for this compound/Pseudoephedrine Combination
| Adverse Event | Frequency |
|---|---|
| Somnolence | More common than placebo (average 6% increase) rxlist.com |
| Dry Mouth | More common than placebo nih.govmayoclinic.org |
| Headache | More common than placebo nih.govmayoclinic.org |
| Insomnia | Small increase relative to placebo nih.gov |
Safety in Specific Patient Populations
The use of this compound requires caution in certain patient populations.
Elderly: While studies have not shown geriatric-specific problems that would limit its usefulness, elderly patients may be more sensitive to adverse effects like dizziness, drowsiness, and trouble urinating. mayoclinic.orgdrugs.com Therefore, it should be used with caution in this age group. drugs.com Specific research on this compound in individuals over 65 is limited, leading to recommendations against its use in this population without medical advice. patient.infowww.nhs.ukbbukltd.com
Renal Impairment: this compound is primarily eliminated through the kidneys. bbukltd.comdrugs.com Consequently, it may accumulate in patients with impaired renal function. drugs.com It is contraindicated in patients with significant or severe renal impairment (Creatinine Clearance ≤48 mL/minute). drugs.combbukltd.comdrugs.com The use of the fixed-combination product with pseudoephedrine is also not recommended for those with renal impairment due to the different effects of renal failure on the clearance of each component. drugs.com
Long-Term Studies and Patient Acceptability
Sustained Efficacy Over Prolonged Periods
Research into the long-term administration of this compound has demonstrated its capability to maintain efficacy over time, a crucial factor in the management of chronic or persistent allergic conditions.
A double-blind, placebo-controlled multicenter study evaluated the use of this compound for prolonged periods in patients with seasonal allergic rhinitis. nih.gov The study was structured into three consecutive treatment periods: an initial 10 days, a second period of 14 days, and a third lasting 28 days. nih.gov
In the initial 10-day phase, this compound was found to be statistically superior to placebo in controlling a range of symptoms, including sneezing, itchy nose, running nose, watery eyes, itchy eyes, and itchy throat. nih.gov This therapeutic benefit continued to be observed in the subsequent second and third treatment periods, extending up to 52 days of total treatment. nih.gov Although the statistical significance of the difference between this compound and placebo diminished in the later periods, this was likely influenced by the high number of non-responders in the placebo group who withdrew from the study due to a lack of symptom control. nih.gov
Investigator assessments consistently rated the symptom control provided by this compound as "good," in contrast to the "poor" control observed with the placebo across all three treatment periods. nih.gov These findings suggest that this compound is effective and well-tolerated for extended use in managing seasonal allergic rhinitis. nih.gov
Investigator Rating of Symptom Control Over Prolonged Treatment
| Treatment Period | This compound Group Rating | Placebo Group Rating | Statistical Significance (P-value) |
|---|---|---|---|
| Period 1 (10 days) | Good | Poor | P = 0.01 |
| Period 2 (14 days) | Good | Poor | P = 0.01 |
| Period 3 (28 days) | Good | Poor | P = 0.01 |
Data sourced from a multicentre study on seasonal allergic rhinitis. nih.gov
Patient Satisfaction and Preference
Patient satisfaction and preference are critical for treatment adherence and are influenced by factors such as efficacy, speed of relief, and the side effect profile. Studies indicate a favorable patient preference for this compound compared to placebo.
In a randomized crossover study focusing on seasonal allergic rhinitis, patients expressed a preference for this compound over placebo. psu.edu When evaluating symptom control, a higher percentage of patients rated the 8 mg dose of this compound as providing "excellent" or "good" control compared to both a lower dose and placebo. psu.edu Specifically, 63% of patients favored the 8 mg this compound dose for symptom control. psu.edu This was higher than the preference for the 4 mg this compound dose (46%) and for placebo (35%). psu.edu This suggests a dose-related patient preference for the higher dosage regimen. psu.edu
General studies comparing different generations of antihistamines have found that second-generation agents, such as this compound, are associated with greater global satisfaction from both parents and physicians when treating children with allergic diseases, compared to first-generation antihistamines. nih.gov This higher satisfaction is often linked to better tolerability and efficacy. nih.gov The characteristics of second-generation antihistamines, including a lower incidence of sedative effects, contribute to their favorable reception by patients. nih.gov
Patient-Rated Symptom Control: this compound vs. Placebo
| Treatment Group | Percentage of Patients Rating Symptom Control as "Excellent" or "Good" |
|---|---|
| This compound (8 mg) | 63% |
| This compound (4 mg) | 46% |
| Placebo | 36% |
Data from a randomized crossover study in seasonal allergic rhinitis. psu.edu
Analytical and Bioanalytical Methodologies for Acrivastine Research
Chromatographic Methods
Chromatography, a powerful separation technique, is central to the analysis of acrivastine. High-performance liquid chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are the most widely employed methods due to their specificity, sensitivity, and accuracy. researchgate.netsprinpub.com These methods allow for the effective separation of this compound from other compounds and its precise quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the routine quality control analysis of this compound, particularly in pharmaceutical capsules. researchgate.netbohrium.com Several HPLC methods have been developed for the determination of this compound, sometimes in simultaneous analysis with other drugs like pseudoephedrine hydrochloride. researchgate.netbohrium.com These methods are valued for being accurate, specific, selective, and rapid. researchgate.net The detection of this compound in HPLC systems is typically performed using a UV detector, with wavelengths set at 214 nm or 254 nm. researchgate.netnih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common modality for this compound analysis. nih.govresearchgate.net This technique utilizes a non-polar stationary phase and a polar mobile phase. One validated method for determining this compound in plasma samples involved an automated solid-phase extraction followed by analysis on an RP-HPLC system at a wavelength of 254 nm. nih.govresearchgate.net Another RP-HPLC system used a LiChrosorb C18 analytical column for the quantitative determination of this compound in pharmaceutical capsules. researchgate.net Furthermore, an efficient and selective HPLC method was developed using a Phenomenex Gemini C-18 column to resolve this compound from its related substances, with detection at 254 nm. nih.gov For the simultaneous screening and quantitation of multiple antihistamines in blood, a C18 reversed-phase column was used with an acetonitrile-ammonium acetate (B1210297) mobile phase. nih.gov
The use of monolithic stationary phases represents a significant advancement in HPLC, offering rapid and efficient separations. A stability-indicating HPLC method for this compound determination in capsules employed a Chromolith® Performance RP-18e column, which consists of a monolithic rod of highly porous silica. researchgate.netnih.gov This method allows for a very short elution time for this compound, recorded at approximately 2.080 minutes. nih.gov The rapid separation is achieved by using a high flow rate of 5.0 mL/min. nih.gov The method demonstrated good linearity over a concentration range of 1.563-50 μg/mL, with a limit of detection (LOD) of 0.40 μg/mL and a limit of quantitation (LOQ) of 0.782 μg/mL. nih.gov
| Parameter | HPLC Method with Monolithic Stationary Phase |
| Stationary Phase | Chromolith® Performance RP-18e (monolithic silica) |
| Mobile Phase | Acetonitrile and 25 mM NaH2PO4 (pH 4.0) (22.5:77.5) nih.gov |
| Flow Rate | 5.0 mL/min nih.gov |
| Temperature | 40°C nih.gov |
| Detection | Diode Array Detector (DAD) at 254 nm nih.gov |
| Elution Time | 2.080 ± 0.032 min nih.gov |
| Linearity Range | 1.563–50 μg/mL nih.gov |
| Limit of Detection (LOD) | 0.40 μg/mL nih.gov |
| Limit of Quantitation (LOQ) | 0.782 μg/mL nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the bioanalysis of drugs in complex biological matrices due to its superior sensitivity and specificity. thieme-connect.comonlinepharmacytech.infocuni.cz It is a powerful tool for quantifying this compound in human plasma, often used in pharmacokinetic studies. thieme-connect.comnih.gov The advantages of LC-MS/MS include low sample consumption and rapid analysis times. thieme-connect.com
Specific and sensitive LC-MS/MS methods have been developed and validated for the simultaneous determination of this compound and pseudoephedrine in human plasma. thieme-connect.comnih.gov One such method utilized a Phenomenex Luna 3 μ CN 100A column with a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate water solution with formic acid. thieme-connect.comnih.gov The validation of these bioanalytical methods is a critical step to ensure the reliability of the data for pharmacokinetic evaluations. nih.govwum.edu.pl Validation encompasses testing for specificity, sensitivity, linearity, accuracy, precision, and recovery. thieme-connect.comnih.gov For this compound, a validated method demonstrated good linearity in the concentration range of 1.52 to 606.00 ng/mL, with a low lower limit of quantitation (LLOQ) of 1.52 ng/mL. thieme-connect.comnih.gov The mean recovery for this compound from plasma was found to be in the range of 91.82% to 98.46%. thieme-connect.comnih.gov
| Parameter | LC-MS/MS Method for this compound in Plasma |
| Column | Phenomenex Luna 3 μ CN 100A (150 mm × 2.0 mm) thieme-connect.comnih.gov |
| Mobile Phase | Methanol and 0.01 mol/L ammonium acetate (containing 0.1% formic acid) (45:55, v/v) thieme-connect.comnih.gov |
| Flow Rate | 0.2 mL/min thieme-connect.comnih.gov |
| Ionization | Positive Ion Electrospray Ionization (ESI+) thieme-connect.comnih.gov |
| Linearity Range | 1.52–606.00 ng/mL thieme-connect.comnih.gov |
| Lower Limit of Quantitation (LLOQ) | 1.52 ng/mL thieme-connect.comnih.gov |
| Mean Recovery | 91.82%–98.46% thieme-connect.comnih.gov |
| Internal Standard (IS) | Diphenhydramine (B27) thieme-connect.comnih.gov |
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis. nih.govnih.gov In MRM, a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. mdpi.com This targeted approach significantly enhances the signal-to-noise ratio, allowing for the accurate quantification of analytes even in complex matrices like plasma. nih.gov For the analysis of this compound, the precursor to product ion transition of m/z 349→278 is monitored. thieme-connect.comnih.gov For the internal standard, diphenhydramine, the transition monitored is m/z 256→167. nih.gov This high degree of specificity makes MRM an invaluable tool for clinical and pharmacokinetic research involving this compound. nih.govthieme-connect.comnih.gov
Gas Chromatography/Mass Spectrometry (GC/MS)
Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While less common for a polar molecule like this compound compared to liquid chromatography, GC/MS methods have been developed. researchgate.netresearchgate.net These methods often require a derivatization step to increase the volatility and thermal stability of this compound, allowing for its separation and detection.
GC/MS offers high sensitivity and specificity, making it suitable for identifying and quantifying this compound, even in complex matrices. mdpi.com The mass spectrometer provides detailed structural information, which aids in the unequivocal identification of the analyte. unl.edu The combination of gas chromatographic separation with mass spectrometric detection results in a highly reliable analytical method. mdpi.com
Spectrophotometric and Spectrofluorimetric Methods
Spectrophotometric and spectrofluorimetric methods are widely used for the determination of this compound in pharmaceutical preparations and biological samples due to their simplicity, cost-effectiveness, and availability in most analytical laboratories. rjptonline.org
Spectrophotometric Methods: Several spectrophotometric methods have been reported for this compound determination. researchgate.net One such method involves the reaction of this compound with 2-nitrophenylhydrazine (B1229437) hydrochloride in the presence of dicyclohexylcarbodiimide (B1669883) and pyridine, which produces a violet-colored acid hydrazide that can be measured at 550 nm. researchgate.net Another approach is based on the alkaline oxidation of the drug with potassium permanganate, where the resulting manganate (B1198562) ion is measured at 608 nm. researchgate.net Derivative spectrophotometry has also been employed to determine this compound, particularly in the presence of other compounds like pseudoephedrine. researchgate.net
Spectrofluorimetric Methods: A sensitive spectrofluorimetric method has been developed for the determination of this compound in human urine and pharmaceutical formulations. nih.gov This method is based on the native fluorescence of this compound in an acetic acid-sodium acetate buffer (pH 6.5). The fluorescence is measured at an emission wavelength of 380 nm after excitation at 230 nm. researchgate.netnih.gov This technique allows for the determination of this compound in the range of 58-2000 ng/ml. nih.gov
Electrochemical Methods
Electrochemical techniques offer a sensitive and rapid approach for the analysis of electroactive compounds like this compound. globalresearchonline.net These methods are based on the measurement of an electrical signal (current or potential) that is proportional to the concentration of the analyte. globalresearchonline.net Various electrochemical methods, including voltammetry and polarography, can be applied to the determination of this compound. globalresearchonline.netresearchgate.net These techniques are known for their high sensitivity, accuracy, and precision, as well as their relatively low cost. globalresearchonline.net The development of modified electrodes can further enhance the selectivity and sensitivity of electrochemical methods for this compound analysis.
Method Validation Parameters for Bioanalytical Assays
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the data generated from preclinical and clinical studies. nih.govau.dk Key validation parameters, as stipulated by regulatory bodies like the FDA and EMA, include sensitivity, specificity, selectivity, accuracy, and precision. au.dkeuropa.eu
The lower limit of quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net For bioanalytical methods, the LLOQ should generally be at least five times the response of a blank sample. globalresearchonline.net It is a critical parameter for pharmacokinetic studies where low drug concentrations need to be accurately measured. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound and pseudoephedrine in human plasma reported an LLOQ of 1.52 ng/mL for this compound. researchgate.net Another ultra-sensitive UHPLC-QqQ-MS/MS method for hydroxyzine (B1673990) and its metabolite cetirizine (B192768) (structurally related to this compound) achieved an LLOQ of 0.345 ng/mL and 0.3696 ng/mL, respectively. researchgate.netnih.gov
Specificity refers to the ability of the analytical method to measure unequivocally the analyte of interest in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govnih.gov In an ideal specific method, the signal is solely from the analyte. researchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, substances in the sample. japsonline.com For bioanalytical methods, this includes endogenous matrix components, metabolites, and co-administered drugs. who.int The selectivity of a method is typically assessed by analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. nih.gov The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. nih.gov Tandem mass spectrometry is known for its high specificity and selectivity.
Accuracy of an analytical method is the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. au.dk It is typically expressed as the percentage of the nominal concentration. fda.gov For bioanalytical methods, the mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. nih.govau.dk
Precision is the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). mdpi.com The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV. nih.govau.dk Both intra-batch (repeatability) and inter-batch (intermediate precision) accuracy and precision are evaluated during method validation. nih.gov
Recovery
The recovery of an analyte is a critical parameter in bioanalytical method validation, quantifying the efficiency of the extraction process. It measures the proportion of the total analyte retrieved from the biological matrix. An effective and reproducible recovery is essential for ensuring the accuracy and reliability of the method. In the analysis of this compound, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques employed to isolate the compound from complex biological matrices like plasma.
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of this compound and pseudoephedrine in human plasma, the extraction recovery of this compound was thoroughly evaluated. nih.gov The study assessed recovery at three different concentration levels (low, medium, and high) to ensure consistency across the calibration range. The mean recovery for this compound was found to be consistently high and reproducible, ranging from 91.82% to 98.46%. nih.govnih.gov This high level of recovery indicates that the extraction procedure was highly efficient at isolating this compound from plasma components that could interfere with quantification. researchgate.netresearchgate.net
Similarly, another high-performance liquid chromatography (HPLC) method utilizing an automated solid-phase extraction procedure was optimized to achieve maximum recovery and resolution for this compound in plasma samples. researchgate.net The validation of this method confirmed it to be accurate and reproducible, underscoring the importance of an efficient extraction step for reliable quantification in pharmacokinetic studies. researchgate.netresearchgate.net
Table 1: Extraction Recovery of this compound from Human Plasma
| Analytical Method | Matrix | Extraction Method | Recovery Range (%) | Source(s) |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | Not Specified | 91.82 - 98.46 | nih.govnih.gov |
| HPLC | Rabbit Plasma | Solid-Phase Extraction | Optimized for maximum recovery | researchgate.net |
Linearity and Calibration Range
Linearity is the ability of a bioanalytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. science.gov The calibration range defines the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear. mdpi.com Establishing a suitable calibration range is fundamental for the accurate quantification of drug levels in biological samples.
For the analysis of this compound, various methods have demonstrated excellent linearity over specific concentration ranges. A validated LC-MS/MS method for determining this compound in human plasma established a wide calibration range from 1.52 ng/mL to 606.00 ng/mL. nih.govnih.gov The relationship between concentration and instrument response was consistently linear across this range, with a correlation coefficient (r) of ≥ 0.996. nih.govnih.gov The lower limit of quantitation (LLOQ) was set at 1.52 ng/mL, indicating the method's high sensitivity for detecting low concentrations of this compound. nih.gov
In a different context, a stability-indicating HPLC method developed for the determination of this compound in pharmaceutical capsules showed a linear relationship with Beer's law over a concentration range of 1.563-50 µg/mL. nih.gov Another HPLC method, designed to quantify degradation impurities of this compound, was validated and proven to be linear in the range of 0.15–0.75 μg/mL with a coefficient of determination (R²) greater than 0.996. nih.gov
Table 2: Linearity and Calibration Range for this compound Analysis
| Analytical Method | Matrix/Formulation | Linearity Range | Correlation Coefficient (r/R²) | LLOQ | Source(s) |
|---|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 1.52 - 606.00 ng/mL | ≥ 0.996 | 1.52 ng/mL | nih.govnih.gov |
| HPLC | Capsules | 1.563 - 50 µg/mL | Not Specified | 0.782 µg/mL | nih.gov |
| HPLC | Formulation (Impurities) | 0.15 - 0.75 µg/mL | > 0.996 | Not Specified | nih.gov |
Stability in Biological Matrices
The stability of an analyte in a biological matrix is a cornerstone of bioanalytical method validation. It is essential to demonstrate that the concentration of the analyte does not change significantly from the time of sample collection to the time of analysis. Stability evaluations are typically conducted to cover the expected conditions during sample handling, storage, and processing. These tests include freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term stability under frozen conditions. celegence.comnih.gov For a method to be considered reliable, the mean concentration of stability test samples should typically be within ±15% of the nominal concentration. celegence.com
While specific quantitative data for this compound stability in biological matrices is not detailed in readily available literature, the validation of analytical methods for this compound confirms that its stability was assessed and found to be acceptable. For instance, the validation of the LC-MS/MS method for this compound in human plasma included assessments of accuracy, precision, and repeatability, with all parameters falling within the required limits, which implicitly includes analyte stability during processing. nih.gov
Furthermore, a stability-indicating HPLC method was developed to separate this compound from its degradants formed under various stress conditions, such as exposure to acid, base, oxidation, and UV radiation. nih.gov While these forced degradation studies are not the same as assessing stability in a biological matrix, they demonstrate the specificity of the analytical method in distinguishing the intact drug from any potential breakdown products, a crucial feature for any stability assessment. nih.gov The fact that validated methods are successfully used in pharmacokinetic studies, which involve sample collection, storage, and processing over time, provides confidence in the stability of this compound under the conditions defined in those studies. nih.govnih.gov
Future Directions in Acrivastine Research
Novel Therapeutic Applications
The future of acrivastine research involves broadening its therapeutic scope beyond its current indications, investigating its utility in other inflammatory and allergic diseases, and exploring its potential to modulate the immune system.
Exploration in Other Inflammatory or Allergic Conditions
While potent in treating seasonal allergic rhinitis and chronic urticaria, the anti-inflammatory properties of this compound suggest its potential use in a wider range of histamine-mediated conditions. nih.gov Research indicates its utility in managing atopic dermatitis (eczema), angioedema, conjunctivitis, and reactions to some food allergies and insect bites. www.nhs.uknih.govwww.nhs.uk Future investigations are likely to focus on larger, controlled clinical trials to formally establish efficacy and treatment protocols for these conditions. The exploration may also extend to other dermatological and respiratory conditions where histamine (B1213489) plays a significant pathogenic role, leveraging this compound's rapid onset of action for on-demand symptom relief. nih.gov
Potential Immunomodulatory Effects
Beyond its primary function as an H1-receptor antagonist, this compound, like other second-generation antihistamines, may possess broader immunomodulatory effects. wikipedia.org Research into this class of drugs has revealed anti-inflammatory properties that are not solely dependent on H1-receptor blockade. researchgate.netccjm.org These effects include the down-regulation of pro-inflammatory cytokines and chemokines, which are crucial signaling molecules in the allergic cascade. researchgate.netresearchgate.net
Furthermore, emerging studies suggest that H1 antihistamines could play a role in cancer immunotherapy. Histamine in the tumor microenvironment can suppress T-cell activation; by blocking the H1 receptor, antihistamines may help restore antitumor immunity. nih.gov This has led to the proposition of using H1 antihistamines as adjuvants to enhance the efficacy of cancer treatments like immune checkpoint inhibitors. nih.gov Future research specific to this compound will be needed to delineate its exact immunomodulatory mechanisms and to determine if it can be repurposed for conditions where immune system modulation is a key therapeutic goal.
Pharmacogenomics and Personalized Medicine Approaches
The concept of personalized medicine, tailoring drug treatment to an individual's genetic makeup, holds significant promise for optimizing antihistamine therapy. nih.gov Individual responses to this compound, in terms of both efficacy and side effects, can vary. Pharmacogenomics, the study of how genes affect a person's response to drugs, provides a framework for understanding this variability. nih.gov
Research in the broader field of antihistamines suggests that genetic polymorphisms in key areas can influence treatment outcomes. These areas include:
Metabolic Enzymes: Variations in genes encoding cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many drugs, can alter drug clearance. drugbank.com
Drug Transporters: Genes that code for drug transporter proteins can affect the distribution and absorption of a drug.
Target Receptors: Polymorphisms in the gene for the H1-receptor (HRH1) could influence how well this compound binds to its target. nih.govnih.gov
Histamine Metabolism: Genetic variations in enzymes that break down histamine, such as histamine N-methyltransferase (HNMT) and diamine oxidase (DAO, encoded by the AOC1 gene), have been associated with susceptibility to allergic diseases. nih.govresearchgate.net
A linear pharmacokinetic-pharmacodynamic relationship has been identified for this compound, which can aid in therapeutic optimization. drugbank.com Future research will likely focus on identifying specific single nucleotide polymorphisms (SNPs) that correlate with this compound's efficacy and safety profile. This could lead to the development of genetic tests that predict a patient's response, allowing clinicians to select the most appropriate antihistamine and dosage from the outset, thereby maximizing therapeutic benefit and minimizing adverse effects. nih.gov
Advanced Formulation Development
A significant area of ongoing research for this compound is the development of advanced oral formulations to overcome its inherent pharmacokinetic limitations, such as its short biological half-life of approximately 1.9 hours, which necessitates frequent dosing. ajptonline.com
Sustained-Release Formulations and Challenges
To address the short duration of action and improve patient compliance, researchers are actively developing sustained-release (SR) or controlled-release (CR) formulations of this compound. ajptonline.comgoogle.com The goal is to reduce dosing frequency, potentially to once or twice daily, while maintaining a steady therapeutic level of the drug in the bloodstream. google.com
Various strategies have been explored, primarily involving the use of polymeric matrices to control the rate of drug dissolution.
Table 1: Polymers Investigated for this compound Sustained-Release Formulations
| Polymer Type | Specific Examples | Function | Research Finding |
|---|---|---|---|
| Hydrophilic Polymers | HPMC K4M, HPMC K15M, Carbopol 940 | Form a gel-like matrix that swells and slowly releases the drug. | A formulation with HPMC K15M was shown to control drug release for up to 12 hours. ajptonline.com |
| Non-ionic Polymers | Copolymers of acrylic and methacrylic acid esters | Act as a coating to control drug release. | A mixture with ethyl cellulose (B213188) provides sustained release during gastrointestinal transit. google.com |
| Hydrophobic Polymers | Ethyl cellulose | Forms a water-insoluble film that controls drug diffusion. | Used in combination with acrylic polymers in coating systems for controlled release. google.com |
A key challenge is to extend the drug's release profile without compromising its bioavailability. google.com The formulation must release the drug at a controlled rate but ensure it is fully released and absorbed in the upper gastrointestinal tract, as this compound's absorption is limited further down. google.com Another challenge is preventing "dose dumping," where a failure in the formulation leads to the rapid release of the entire dose, which could increase the risk of side effects. google.com
Strategies to Overcome Absorption Limitations
A primary limitation for this compound is its poor absorption in the lower parts of the gastrointestinal tract, such as the colon. This makes the development of simple, prolonged-release oral formulations challenging. Strategies to overcome this focus on ensuring the drug is released and absorbed before it passes the upper GI tract.
Gastro-retentive Systems: These formulations are designed to remain in the stomach for an extended period, allowing for prolonged drug release and absorption in the region of the small intestine where it is most efficient. vicihealthsciences.com
Advanced Coating Technologies: The use of pH-sensitive or time-dependent polymer coatings can ensure that drug release is triggered in the optimal absorption window of the upper GI tract. ascendiacdmo.com
Bioavailability Enhancement Techniques: For drugs with solubility or permeability issues, various strategies can be employed. While this compound's solubility is not its primary issue, techniques such as creating amorphous solid dispersions or using lipid-based formulations could be explored to optimize its absorption characteristics. nih.govlonza.com Nanosizing techniques that reduce particle size can also increase the surface area for dissolution, potentially improving the rate and extent of absorption. mdpi.com
By integrating these advanced formulation strategies, future research aims to develop a more convenient and potentially more effective this compound product that overcomes its current pharmacokinetic hurdles.
In-depth Molecular and Cellular Studies
Future research on this compound is poised to delve deeper into its molecular and cellular mechanisms of action, moving beyond established knowledge of its antihistaminic properties. These investigations are crucial for a more complete understanding of its therapeutic effects and for identifying potential new applications.
The efficacy and duration of action of antihistamines are not solely determined by their affinity for the histamine H1 receptor but also by their binding kinetics—the rates at which they associate and dissociate from the receptor. nih.gov Recent research has increasingly focused on these kinetic properties, particularly the residence time (RT) of a drug at its target receptor, as a key determinant of its pharmacological activity. nih.govvu.nl
Future studies on this compound will likely focus on a more precise characterization of its H1-receptor binding kinetics. This compound, a derivative of triprolidine (B1240482), demonstrates a notable increase in residence time compared to its parent compound. acs.org This suggests that the structural modifications in this compound play a critical role in stabilizing its interaction with the receptor.
Recent investigations have used fragment-based drug design approaches to mimic the binding modes of long-residence-time ligands like this compound. researcher.life In one such study, researchers designed compounds that mimicked the binding mode of this compound by incorporating an ethylene (B1197577) linker. acs.org This resulted in a compound with a residence time of 18 minutes at the H1 receptor, representing a significant increase compared to the parent scaffold and highlighting a successful strategy for prolonging receptor interaction. acs.org
These studies illustrate that there are multiple successful strategies to increase residence time at the H1 receptor. acs.org Understanding the specific conformational changes in the H1 receptor induced by this compound binding is a key area for future exploration. Advanced techniques like cryo-electron microscopy and computational modeling could provide high-resolution insights into the this compound-H1 receptor complex. Elucidating how this compound stabilizes the inactive state of the receptor and the specific amino acid interactions that govern its prolonged residence time will be critical. researchgate.net This knowledge can inform the rational design of new antihistamines with optimized kinetic profiles for enhanced duration of action. vu.nl
Table 1: Research Findings on H1-Receptor Binding Kinetics of this compound Mimics
| Compound Class | Modification Strategy | Resulting Residence Time (RT) at H1R | Key Finding |
| This compound Mimic | Introduction of an ethylene linker to mimic this compound's binding mode. acs.org | 18 ± 1 min acs.org | Achieved a 9-fold increase in RT compared to the initial scaffold. acs.org |
| Olopatadine Mimic | Introduction of a methylene (B1212753) linker. acs.org | 12.1 ± 0.5 min acs.org | Demonstrates another effective strategy for increasing residence time. acs.org |
| Levocetirizine Mimics | Introduction of carboxylates linked with spacers to the amine group. acs.org | Less than a 3-fold difference in RT across mimics. acs.org | These mimics are less sensitive to structural changes for altering RT. acs.org |
This compound, as a second-generation H1-antihistamine, functions by interfering with the action of histamine at the H1 receptor. nih.govsmpdb.ca The binding of histamine to the H1 receptor, a G-protein-coupled receptor (GPCR), activates an intracellular G-protein (Gαq). smpdb.ca This activation initiates a cascade of intracellular events, primarily through the phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathways. nih.govsmpdb.casmpdb.ca This leads to the generation of secondary messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn cause an increase in intracellular calcium and activation of protein kinase C (PKC). smpdb.ca
A key consequence of this pathway is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor. nih.govsmpdb.casmpdb.ca NF-κB activation leads to the increased expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors, all of which are central to the allergic inflammatory response. nih.govsmpdb.casmpdb.ca By blocking the initial histamine binding, this compound effectively attenuates these downstream signaling events. nih.govsmpdb.ca
Future research should explore the nuanced effects of this compound on these and other cell signaling pathways. It is important to investigate whether this compound has effects beyond simple H1-receptor antagonism. For instance, the signaling pathways involved in H1 receptor gene upregulation can differ between cell types, with some pathways utilizing PKCδ and others involving PKCα. nih.gov Investigating how this compound influences these specific kinase-dependent pathways in different immune cells (e.g., mast cells, eosinophils, T cells) could reveal more about its anti-inflammatory properties. Furthermore, exploring potential "off-target" effects on other signaling cascades could uncover novel mechanisms of action or therapeutic possibilities.
The biological effects of histamine are mediated by four distinct receptor subtypes: H1, H2, H3, and H4. smpdb.ca While this compound is known for its high selectivity for the H1 receptor, a comprehensive understanding of its pharmacological profile requires investigation into its potential interactions with other histamine receptor subtypes.
H2 Receptors: These receptors are primarily involved in stimulating gastric acid secretion and are also found on immune cells. nih.govyoutube.com
H3 Receptors: Mainly located in the central nervous system, H3 receptors act as presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters. nih.govpatsnap.com
H4 Receptors: The most recently identified subtype, H4 receptors are primarily expressed on cells involved in inflammation and the immune response, such as mast cells and eosinophils, and are involved in chemotaxis and cytokine production. nih.gov
Future research should systematically evaluate the binding affinity of this compound for H2, H3, and H4 receptors. While second-generation antihistamines are generally highly selective for H1 receptors, even weak interactions with other subtypes could have subtle but clinically relevant effects. nih.govsmpdb.ca For example, any potential activity at the H4 receptor could contribute to its anti-inflammatory effects in ways not solely attributable to H1 blockade. nih.gov Understanding the full receptor interaction profile of this compound is essential for a complete picture of its mechanism of action and to confirm its high selectivity, a key feature of modern antihistamines. researchgate.net
Comparative Effectiveness and Real-World Evidence Studies
While numerous clinical trials have established the efficacy of this compound, future research should focus on comparative effectiveness and the generation of real-world evidence. nih.gov
Comparative effectiveness studies directly compare the outcomes of different treatments for the same condition. Studies have previously compared this compound to other antihistamines, such as clemastine (B1669165) and chlorpheniramine (B86927), finding similar efficacy in treating conditions like seasonal allergic rhinitis and chronic idiopathic urticaria. nih.govnih.govresearchgate.net Future studies should expand these comparisons to include a wider range of modern second-generation antihistamines (e.g., cetirizine (B192768), loratadine (B1675096), fexofenadine) using standardized outcome measures. drugs.comresearchgate.net
Real-world evidence (RWE) studies analyze data from routine clinical practice to understand how a drug performs in a broader, more diverse patient population over longer periods. researchgate.net These studies complement the tightly controlled environment of randomized controlled trials (RCTs) by providing insights into long-term effectiveness, adherence patterns, and outcomes in patients with comorbidities who are often excluded from RCTs. researchgate.netalkmedaffairsna.com Future RWE studies on this compound could utilize large healthcare databases to assess its long-term impact on allergic rhinitis and other allergic conditions, providing valuable information for clinicians and healthcare payers. researchgate.net
Table 2: Summary of Selected this compound Comparative Clinical Trials
| Condition | Comparator(s) | Key Efficacy Finding |
| Seasonal Allergic Rhinitis | Placebo, Clemastine nih.gov | This compound was found to be similar in efficacy to clemastine and significantly better than placebo in reducing symptom scores. nih.gov |
| Seasonal Allergic Rhinitis | Placebo, Terfenadine (B1681261) researchgate.net | The efficacy of this compound was similar to that of terfenadine. researchgate.net |
| Chronic Idiopathic Urticaria | Chlorpheniramine nih.gov | Both this compound and chlorpheniramine were effective, with no significant differences between treatments, though trends favored this compound. nih.gov |
Pharmacoeconomic Analyses
Pharmacoeconomics evaluates the cost and consequences of drug therapy, providing critical information for healthcare decision-making. humanjournals.com Future research must include rigorous pharmacoeconomic analyses of this compound to determine its value in a competitive healthcare market.
These analyses, such as cost-effectiveness, cost-utility, and cost-benefit studies, compare the costs of treatment with this compound to its health outcomes relative to other second-generation antihistamines and alternative therapies. nih.govnih.govahdbonline.com For example, a cost-effectiveness analysis would measure the cost per clinically significant improvement in symptoms or the cost per quality-adjusted life year (QALY) gained. nih.govnih.gov
Studies on other second-generation antihistamines have shown that there can be significant differences in cost-effectiveness among various agents. nih.govahdbonline.com Factors influencing these analyses include drug acquisition cost, effectiveness in improving symptoms and quality of life, and reductions in other healthcare resource utilization (e.g., physician visits). nih.govahdbonline.com Given the wide variation in the cost of different antihistamines, such analyses are essential. ijbcp.com A comprehensive pharmacoeconomic evaluation of this compound, comparing it to other commonly prescribed and over-the-counter allergy medications, will be vital to define its place in treatment guidelines and formularies.
Q & A
Q. What molecular features of acrivastine contribute to its reduced sedative effects compared to first-generation antihistamines?
this compound’s reduced central nervous system (CNS) penetration is attributed to its carboxyethyl group, which increases hydrophilicity and limits blood-brain barrier (BBB) permeability. This structural modification minimizes interactions with CNS histamine receptors while retaining peripheral H1 antagonism . Experimental validation includes comparing sedation rates in clinical studies (e.g., odds ratios vs. triprolidine) .
Q. How can preclinical efficacy of this compound be assessed in allergy models?
- Guinea pig ileum assays : Measure inhibition of histamine-induced contractions. This compound achieves full inhibition at 1 mg/kg .
- Skin prick tests : Monitor suppression of histamine- or allergen-induced wheal/flare responses. Onset of action occurs within 15–20 minutes post-administration .
- In vitro receptor binding : Use COS-7 cells expressing human H1 receptors to determine Ki values (e.g., this compound Ki = 10 nM) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use P95 respirators (US) or P1 (EU) for particulate protection and OV/AG/P99 cartridges for vapor exposure .
- Environmental controls : Prevent drainage contamination due to limited biodegradability data .
- Storage : Maintain at -20°C for stability over ≥4 years .
Q. How can controlled-release formulations of this compound be optimized for extended action?
- Excipient screening : Test lipid-hydrophilic polymer combinations (e.g., Compritol® 888ATO + Methocel® K100M) to prolong release >8 hours .
- Dissolution modeling : Use first-order or Higuchi kinetics to predict release profiles .
Advanced Research Questions
Q. What structural-activity relationship (SAR) insights guide this compound’s H1 receptor antagonism?
- Key interactions : Lys200 in transmembrane domain V anchors the carboxylate group of this compound, confirmed via Lys200→Ala mutagenesis (50-fold affinity loss) .
- Aromatic residues : Trp167, Phe433, and Phe436 stabilize the trans-aromatic ring of this compound in the receptor binding pocket .
- Methodology : Combine homology modeling, pharmacophore mapping, and site-directed mutagenesis to validate interactions .
Q. How do mutational analyses clarify this compound’s receptor selectivity?
- Comparative studies : Test this compound vs. analogs lacking the carboxylate group (e.g., triprolidine) to isolate Lys200’s role in binding .
- Cross-receptor assays : Evaluate off-target effects (e.g., muscarinic receptors) to confirm specificity .
Q. What statistical approaches are used to compare sedation risks across antihistamines in clinical studies?
- Odds ratio (OR) calculations : Adjust for age/sex covariates. This compound’s sedation OR = 2.79 (vs. loratadine OR = 1.0) .
- Prescription-event monitoring : Analyze adverse event reports in post-marketing surveillance (n = 43,363 patients) .
Q. How can pharmacokinetic variability in this compound formulations be addressed?
- Orodispersible tablets (ODTs) : Use croscarmellose sodium (F1–F12 formulations) to enhance solubility and bioavailability .
- Bioequivalence testing : Compare dissolution rates of ODTs vs. conventional capsules under simulated gastrointestinal conditions .
Q. What methodologies validate combination therapies (e.g., this compound + loratadine) for refractory urticaria?
- Multicenter RCTs : Use symptom severity reduction index (SSRI) scores. Combined therapy SSRI = 0.68 vs. 0.51 for monotherapy (P < 0.05) .
- Adverse event tracking : Monitor sedation, gastrointestinal effects, and liver function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
